molecular formula C15H11BrO3 B5702674 2-bromo-4-formylphenyl 2-methylbenzoate

2-bromo-4-formylphenyl 2-methylbenzoate

Cat. No. B5702674
M. Wt: 319.15 g/mol
InChI Key: VIVYVHHRUFMFNE-UHFFFAOYSA-N
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Description

2-bromo-4-formylphenyl 2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-4-formylphenyl 2-methylbenzoate is not fully understood. However, it is believed to act as a donor-acceptor molecule, which can form charge-transfer complexes with other molecules. This property makes it useful in organic electronics as it can enhance the conductivity of semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-bromo-4-formylphenyl 2-methylbenzoate. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-4-formylphenyl 2-methylbenzoate in lab experiments include its high purity, good yields, and versatility in synthesis methods. However, its limitations include its limited solubility in common solvents and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research on 2-bromo-4-formylphenyl 2-methylbenzoate. Some of these include:
1. Synthesis of new derivatives with improved properties for use in organic electronics.
2. Investigation of the mechanism of action of 2-bromo-4-formylphenyl 2-methylbenzoate.
3. Development of new methods for the synthesis of 2-bromo-4-formylphenyl 2-methylbenzoate.
4. Exploration of its potential applications in other fields such as catalysis and medicinal chemistry.
Conclusion:
In conclusion, 2-bromo-4-formylphenyl 2-methylbenzoate is a versatile compound that has shown promising results in scientific research. Its potential applications in organic electronics make it a valuable building block for the synthesis of semiconductors. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

2-bromo-4-formylphenyl 2-methylbenzoate can be synthesized using different methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts acylation reaction. The Vilsmeier-Haack reaction involves the reaction of 2-bromo-4-hydroxybenzaldehyde with phosphorus oxychloride and dimethylformamide, while the Friedel-Crafts acylation reaction involves the reaction of 2-bromo-4-hydroxybenzaldehyde with 2-methylbenzoic acid and aluminum chloride. Both methods have shown good yields and purity of the compound.

Scientific Research Applications

2-bromo-4-formylphenyl 2-methylbenzoate has shown promising results in scientific research, particularly in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronic devices such as solar cells, light-emitting diodes, and field-effect transistors. It has also been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2-bromo-4-formylphenyl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10-4-2-3-5-12(10)15(18)19-14-7-6-11(9-17)8-13(14)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVYVHHRUFMFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-formylphenyl) 2-methylbenzoate

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